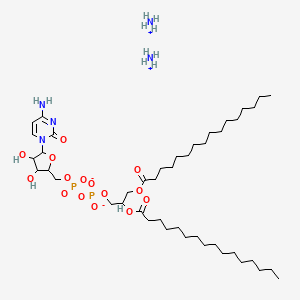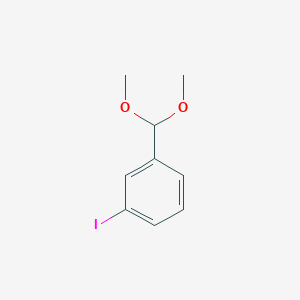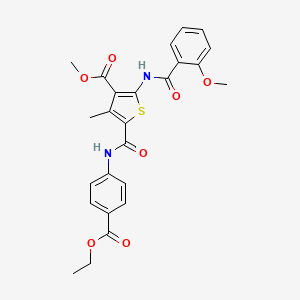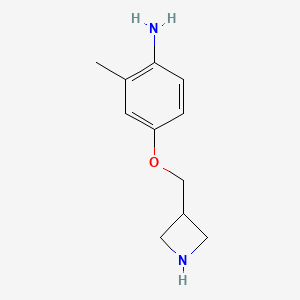
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) is a complex phospholipid derivative. It is composed of two palmitic acid molecules esterified to the glycerol backbone at the sn-1 and sn-2 positions, with a cytidine diphosphate group attached to the sn-3 position. This compound is significant in various biochemical processes, particularly in the synthesis of other phospholipids and in cellular signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) typically involves several steps:
Preparation of 1,2-Dipalmitoyl-sn-glycerol: This is achieved by esterifying glycerol with palmitic acid in the presence of a catalyst such as sulfuric acid.
Formation of Cytidine Diphosphate-Diacylglycerol: The 1,2-Dipalmitoyl-sn-glycerol is then reacted with cytidine triphosphate (CTP) in the presence of a suitable enzyme or chemical catalyst to form the cytidine diphosphate-diacylglycerol.
Ammonium Salt Formation: The final step involves converting the cytidine diphosphate-diacylglycerol into its ammonium salt form by neutralizing it with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with palmitic acid using industrial reactors.
Enzymatic or Chemical Catalysis: Utilizing high-efficiency enzymes or chemical catalysts to facilitate the formation of cytidine diphosphate-diacylglycerol.
Purification and Crystallization: The product is then purified through crystallization and converted into its ammonium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent fatty acids, glycerol, and cytidine diphosphate under acidic or basic conditions.
Oxidation: The palmitoyl chains can be oxidized to form peroxides and other oxidative products.
Substitution: The cytidine diphosphate group can be substituted with other nucleotides or phosphate groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of the cytidine diphosphate group.
Major Products Formed
Hydrolysis: Produces palmitic acid, glycerol, and cytidine diphosphate.
Oxidation: Results in the formation of peroxides and other oxidative derivatives.
Substitution: Leads to the formation of new phospholipid derivatives with different nucleotide or phosphate groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex phospholipids.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipids for various industrial applications.
Wirkmechanismus
The compound exerts its effects primarily through its role in the synthesis of other phospholipids and in cellular signaling. The cytidine diphosphate group acts as a donor of cytidine monophosphate in various biochemical reactions, facilitating the formation of phosphatidylglycerol and phosphatidylinositol. These phospholipids are crucial components of cell membranes and play significant roles in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) is unique due to its cytidine diphosphate group, which imparts specific biochemical properties not found in other similar compounds. This makes it particularly valuable in the synthesis of certain phospholipids and in specific cellular signaling pathways.
Eigenschaften
Molekularformel |
C44H87N5O15P2 |
|---|---|
Molekulargewicht |
988.1 g/mol |
IUPAC-Name |
diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);2*1H3 |
InChI-Schlüssel |
IAUUMXARBJMHDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)





![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)



![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
